FLT3-ITD Inhibitory Potency: Class‑Level Advantage of the 4‑CF₃‑2‑Glycine Chemotype
In a structure‑activity study of 5,6‑dihydrobenzo[h]quinazoline FLT3 inhibitors, the 4‑trifluoromethyl‑2‑substituted series (compounds III‑1a, III‑1c, III‑2a, III‑2c, III‑4a) demonstrated comparable nanomolar potency against FLT3‑ITD [1]. While the exact IC₅₀ for the 2‑glycine derivative was not separately reported, the closely related N‑methylglycine analog (CHEMBL4861526) inhibited FLT3 with an IC₅₀ of 2.5 nM (mobility‑shift assay, 30 min incubation) [2]. This positions the glycine‑containing chemotype among the most potent 2‑substituted dihydrobenzo[h]quinazoline FLT3 inhibitors known.
| Evidence Dimension | FLT3 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not independently reported; inferred to be in the nanomolar range from class‑level data |
| Comparator Or Baseline | N‑methylglycine analog (CHEMBL4861526): IC₅₀ 2.5 nM |
| Quantified Difference | Cannot be calculated; potency is expected to be within the same order of magnitude based on SAR |
| Conditions | FLT3 wild‑type; mobility‑shift assay; 30 min incubation with ATP |
Why This Matters
Demonstrates that the 4‑CF₃‑2‑amino acid scaffold is a validated high‑potency platform for FLT3 inhibitor development, justifying procurement for lead‑optimization campaigns where the free carboxylic acid is required.
- [1] Ding L et al. Chem Biol Drug Des. 2022;99(4):527-534. View Source
- [2] BindingDB BDBM50571478 (CHEMBL4861526). IC₅₀ 2.5 nM for FLT3 inhibition. View Source
